molecular formula C21H16N2O4 B2619599 N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide CAS No. 512180-65-3

N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide

Cat. No.: B2619599
CAS No.: 512180-65-3
M. Wt: 360.369
InChI Key: CQXOCENXECGWEP-UNOMPAQXSA-N
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Description

N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide is a synthetic indole-derived compound featuring a naphthalene-2-carboxamide substituent at the 6-position of the indole core. Its structure includes a (3Z)-configured hydroxyethylidene group at the 3-position and a 1-hydroxy substituent, distinguishing it from simpler oxoindole derivatives.

Properties

IUPAC Name

N-(3-acetyl-1,2-dihydroxyindol-6-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-12(24)19-17-9-8-16(11-18(17)23(27)21(19)26)22-20(25)15-7-6-13-4-2-3-5-14(13)10-15/h2-11,26-27H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZXYRRDBCFZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118358
Record name N-[2,3-Dihydro-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-1H-indol-6-yl]-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512180-65-3
Record name N-[2,3-Dihydro-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-1H-indol-6-yl]-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with naphthalene-2-carboxylic acid derivatives under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains hydroxyl groups that participate in esterification and etherification reactions. For example:

  • Esterification : Reacts with acetyl chloride in pyridine to form acetylated derivatives, improving lipophilicity for pharmaceutical applications.

  • Metal Chelation : Hydroxyl and carbonyl groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes detectable via UV-Vis spectroscopy .

Table 1: Hydroxyl-Directed Reactions

Reaction TypeReagents/ConditionsOutcome
EsterificationAcetyl chloride, pyridine, 0–5°CAcetyl-protected derivative
ChelationCuSO₄ in ethanol, room temperatureBlue-colored complex (λₘₐₓ 620 nm)

Carboxamide Functionalization

The naphthalene-linked carboxamide undergoes hydrolysis and nucleophilic substitution:

  • Acidic Hydrolysis : In 6M HCl at 100°C, the amide bond cleaves to yield naphthalene-2-carboxylic acid and the indole-amine fragment.

  • Transamidation : Reacts with primary amines (e.g., methylamine) under DCC (dicyclohexylcarbodiimide) catalysis to form new amide bonds .

Indole Ring Modifications

The indole core enables electrophilic aromatic substitution:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the C4 position, confirmed via NMR.

  • Halogenation : Reacts with Br₂ in acetic acid to yield 5-bromo-substituted derivatives .

Hydroxyethylidene Tautomerism and Reactivity

The (3Z)-1-hydroxyethylidene group exhibits keto-enol tautomerism, influencing reactivity:

  • Dehydration : Under acidic conditions (H₂SO₄, 60°C), forms a conjugated dienone structure .

  • Oxidation : Reacts with KMnO₄ in alkaline media to cleave the ethylidene chain, generating carboxylic acid derivatives.

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (254 nm) induces cleavage of the indole-oxo bond, detected via HPLC.

  • Thermal Rearrangement : Heating above 150°C triggers cyclization, forming a fused tricyclic structure .

Key Reaction Mechanisms

  • Amide Hydrolysis : Acid-catalyzed mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Electrophilic Substitution : Directed by the electron-rich indole ring, with regioselectivity influenced by the oxo and hydroxyl groups .

This compound’s reactivity profile underscores its versatility in synthetic and pharmaceutical contexts, though further studies are needed to explore catalytic applications and metabolic pathways .

Scientific Research Applications

Key Synthetic Steps:

  • Formation of Indole Derivative: This involves the cyclization of appropriate precursors.
  • Naphthalene Carboxamide Formation: The introduction of the naphthalene moiety is achieved through acylation reactions.
  • Final Purification: Techniques such as recrystallization or chromatographic methods are employed to obtain the final product in high purity.

Antimicrobial Activity

Research indicates that N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It targets specific enzymes involved in cancer cell proliferation, leading to reduced cell viability and increased apoptosis in cancerous cells. Notably, its efficacy has been evaluated against multiple cancer cell lines, revealing IC50 values that suggest significant potency.

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for neurotransmitter regulation, and their inhibition may have therapeutic implications for neurodegenerative diseases such as Alzheimer's.

Case Studies

StudyApplicationFindings
Du et al., 2013AnticancerIdentified as a potent inhibitor of thymidylate synthase with IC50 values ranging from 0.47–1.4 µM
MDPI Research (2020)AntimicrobialExhibited significant activity against Mycobacterium tuberculosis with moderate cytotoxicity on eukaryotic cells
Turkish Journal of Chemistry (2021)Enzyme InhibitionDemonstrated effective inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment

Mechanism of Action

The mechanism of action of N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Core Modifications

  • Indole Core : The target compound shares a 2-oxo-2,3-dihydro-1H-indole core with analogs such as N-(2-oxoindolin-5-yl)butyramide (Compound 60) and N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide (Compound 73) .
  • Substituents :
    • 3-Position : The (3Z)-1-hydroxyethylidene group is unique compared to imidazole (e.g., Compound 117, 119–124) or pyrrole-based substituents (e.g., Compound 65–66) . This group introduces additional hydrogen-bonding capacity.
    • 6-Position : The naphthalene-2-carboxamide substituent is bulkier and more aromatic than smaller moieties like furan-2-carboxamide (Compound 64) or thiophene-2-carboxamide (Compound 117) .

Electronic and Steric Effects

Physicochemical Properties

Property Target Compound Compound 60 Compound 117 Compound 95
Molecular Weight ~379.36 g/mol (estimated) 232.25 g/mol 324.35 g/mol 348.36 g/mol
Melting Point Not reported >250°C >300°C >300°C
Substituents Naphthalene-2-carboxamide Butyramide Thiophene-2-carboxamide 3-Methoxybenzamide
Hydrogen Bond Donors 3 (2 hydroxyl, 1 amide) 2 (amide) 2 (amide, imidazole) 2 (amide, imidazole)
Purity Not reported >98% >98% >98%

Biological Activity

N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide is a complex organic compound that exhibits various biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on antibacterial and anticancer properties.

Synthesis

The compound was synthesized using established organic chemistry methods, including condensation reactions between appropriate indole derivatives and naphthalene-2-carboxylic acid. The synthesis pathway typically involves the formation of an indole ring followed by the introduction of the naphthalene moiety through amide bond formation.

Antibacterial Activity

Recent studies have demonstrated that derivatives of naphthalene-2-carboxamides possess significant antibacterial properties, particularly against Staphylococcus aureus and mycobacterial strains. For instance, compounds derived from naphthalene-2-carboxamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and rifampicin. Notably, specific derivatives showed MIC values as low as 12 µM against methicillin-resistant S. aureus (MRSA) strains .

Compound NameTarget BacteriaMIC (µM)
N-(methoxyphenyl)naphthalene-2-carboxamideS. aureus12
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideM. tuberculosis7.11

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that naphthoquinone derivatives, structurally related to our compound, exhibit cytotoxic effects on various cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and DNA intercalation . These mechanisms lead to apoptosis in cancer cells, making them promising candidates for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The compound's electrophilic nature allows it to form covalent bonds with biomolecules, disrupting normal cellular functions.
  • ROS Generation : It has been shown to induce oxidative stress in target cells, leading to cellular damage and death.
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA strands, affecting replication and transcription processes .

Case Studies

Several case studies have highlighted the efficacy of naphthalene derivatives in treating infections and cancer:

  • Case Study 1 : A study involving a series of naphthalene derivatives showed promising results against MRSA, with a focus on structure-activity relationships (SAR) that revealed specific substitutions enhancing antibacterial potency .
  • Case Study 2 : In vitro assays indicated that certain naphthoquinone derivatives significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through ROS-mediated pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide?

While direct synthesis protocols for this compound are not explicitly documented, analogous naphthalene carboxamides (e.g., 2-chloro-N-phenylacetamides) are synthesized via nucleophilic substitution or condensation reactions. outlines a general approach using K₂CO₃ as a base in DMF with propargyl bromide for naphthol derivatives. Reaction progress is monitored via TLC, followed by extraction (e.g., ethyl acetate) and solvent evaporation. Adapting these conditions for the target compound may require optimizing substituent reactivity and protecting hydroxyl groups during coupling .

Q. How can the stereochemical configuration (3Z) of the compound be experimentally confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. For example, resolved the crystal structure of a related indole-carbothioamide derivative (monoclinic, space group P21/c) with β = 93.151°, confirming Z-configuration via bond angles and torsional parameters. Complementary techniques like NOESY NMR or circular dichroism (CD) can corroborate findings if crystallography is impractical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on Safety Data Sheets (SDS) for structurally similar naphthalene carboxamides ( ):

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Cool (2–8°C), dry, and ventilated areas, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvents are compatible with this compound for solubility studies?

reports physical properties of analogous compounds, suggesting polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) as viable options. Preliminary solubility screening should include ethanol, acetonitrile, and THF, with sonication to enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Key variables include:

  • Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions.
  • Temperature Control : Lower reaction temperatures (0–5°C) during acid chloride coupling ().
  • Solvent Choice : Switch from DMF to acetonitrile to avoid carboxamide hydrolysis. Monitor by-product profiles via HPLC-MS and adjust stoichiometry iteratively .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Integrate orthogonal techniques:

  • NMR : Compare experimental ¹H/¹³C shifts with DFT-predicted spectra.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
  • X-ray Crystallography : used SC-XRD to resolve ambiguities in a related indole derivative (R factor = 0.043). Discrepancies in hydroxyl proton signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. How can in vitro toxicological assays evaluate the compound’s biological impact?

outlines a framework for naphthalene derivatives:

  • Cytotoxicity : MTT assays in HepG2 or HEK293 cells.
  • Genotoxicity : Ames test for mutagenicity.
  • Oxidative Stress Markers : Measure ROS production via DCFH-DA fluorescence. Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., H₂O₂) are critical for reliability .

Q. What experimental designs assess stability under varying pH and temperature conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds ( reports a melting point of 1387°C for a related compound, but thermal degradation may occur earlier).
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Q. How can molecular docking studies predict interactions with biological targets?

  • Target Selection : Prioritize proteins with structural homology to indole-binding enzymes (e.g., cytochrome P450).
  • Software Tools : AutoDock Vina or Schrödinger Suite for ligand-receptor docking.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays. highlights pharmaceutical applications of isatin derivatives, suggesting similar workflows for this compound .

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